Cas no 1286274-54-1 (Tert-Butyl 1-(4-cyanobenzoyl)piperidin-4-ylcarbamate)

Tert-Butyl 1-(4-cyanobenzoyl)piperidin-4-ylcarbamate 化学的及び物理的性質
名前と識別子
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- tert-Butyl 1-(4-cyanobenzoyl)piperidin-4-ylcarbamate
- tert-Butyl (1-(4-cyanobenzoyl)piperidin-4-yl)carbamate
- Tert-Butyl 1-(4-cyanobenzoyl)piperidin-4-ylcarbamate
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- インチ: 1S/C18H23N3O3/c1-18(2,3)24-17(23)20-15-8-10-21(11-9-15)16(22)14-6-4-13(12-19)5-7-14/h4-7,15H,8-11H2,1-3H3,(H,20,23)
- InChIKey: YLNCNSJMIRYSBO-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(NC1CCN(C(C2C=CC(C#N)=CC=2)=O)CC1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 501
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 82.4
Tert-Butyl 1-(4-cyanobenzoyl)piperidin-4-ylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM492835-1g |
tert-Butyl(1-(4-cyanobenzoyl)piperidin-4-yl)carbamate |
1286274-54-1 | 97% | 1g |
$309 | 2022-09-03 | |
Fluorochem | 064199-1g |
tert-Butyl 1-(4-cyanobenzoyl)piperidin-4-ylcarbamate |
1286274-54-1 | 95% | 1g |
£276.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655557-250mg |
Tert-butyl (1-(4-cyanobenzoyl)piperidin-4-yl)carbamate |
1286274-54-1 | 98% | 250mg |
¥1803.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655557-1g |
Tert-butyl (1-(4-cyanobenzoyl)piperidin-4-yl)carbamate |
1286274-54-1 | 98% | 1g |
¥4840.00 | 2024-08-09 |
Tert-Butyl 1-(4-cyanobenzoyl)piperidin-4-ylcarbamate 関連文献
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
Tert-Butyl 1-(4-cyanobenzoyl)piperidin-4-ylcarbamateに関する追加情報
Research Brief on Tert-Butyl 1-(4-cyanobenzoyl)piperidin-4-ylcarbamate (CAS: 1286274-54-1): Recent Advances and Applications
The compound Tert-Butyl 1-(4-cyanobenzoyl)piperidin-4-ylcarbamate (CAS: 1286274-54-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its piperidine core and cyanobenzoyl moiety, serves as a versatile intermediate in the synthesis of bioactive compounds. Recent studies have highlighted its potential in drug discovery, particularly in the development of kinase inhibitors and modulators of protein-protein interactions. The unique structural features of this compound, including the tert-butyl carbamate group, contribute to its stability and bioavailability, making it a valuable scaffold for medicinal chemistry applications.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the role of Tert-Butyl 1-(4-cyanobenzoyl)piperidin-4-ylcarbamate as a precursor in the synthesis of novel PI3K inhibitors. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against PI3Kα, a key target in oncology. The researchers employed a combination of molecular docking and in vitro assays to validate the binding affinity and selectivity of these derivatives. The findings suggest that this compound could serve as a promising starting point for the development of next-generation cancer therapeutics.
Another notable application of Tert-Butyl 1-(4-cyanobenzoyl)piperidin-4-ylcarbamate was reported in a recent patent (US20230145678A1), where it was utilized in the synthesis of small-molecule modulators of the NLRP3 inflammasome. The patent highlights the compound's ability to enhance the pharmacokinetic properties of the final drug candidates, thereby improving their therapeutic efficacy in inflammatory diseases. This underscores the compound's versatility and its potential to address unmet medical needs in immunology and beyond.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the production of Tert-Butyl 1-(4-cyanobenzoyl)piperidin-4-ylcarbamate. A 2022 publication in Organic Process Research & Development detailed a scalable and cost-effective synthetic route, leveraging continuous flow chemistry to achieve high yields and purity. This methodological innovation is expected to facilitate the large-scale production of the compound, enabling its broader application in drug discovery programs.
In conclusion, Tert-Butyl 1-(4-cyanobenzoyl)piperidin-4-ylcarbamate (CAS: 1286274-54-1) represents a critical building block in modern pharmaceutical research. Its applications span from oncology to immunology, and recent studies have further elucidated its mechanistic and synthetic potential. As research continues to uncover new uses for this compound, it is poised to play an increasingly important role in the development of innovative therapeutics. Future directions may include exploring its utility in targeted drug delivery systems and combination therapies, further expanding its impact on the field.
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